Cas no 2127-10-8 (2,2'-Dithiobis(5-nitropyridine))

2,2'-Dithiobis(5-nitropyridine) 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(5-nitropyridin-2-yl)disulfane
- 2,2'-Dithiobis(5-nitropyridine)
- 2,2'-DIMETHYL-4,4'-BIPHENYLDIOL
- 5,5'-dinitro-2,2'-dithiodipyridine
- 5-nitro-pyridin-2-yl disulphide
- Bis(5-nitro-2-pyridyl) disulfide
- Bis(5-nitro-2-pyridyl) disulfide,DTNP
- bis(5-nitro-pyridin-2-yl)-disulfide
- DTNP
- EINECS 218-344-7
- NSC 149336
- NSC 677436
- MFCD00006453
- Pyridine,2'-dithiobis[5-nitro-
- 2127-10-8
- 5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine
- NSC-677436
- 5-Nitro-2-[(5-nitro-2-pyridinyl)disulfanyl]pyridine #
- SCHEMBL25358
- AI3-62509
- Pyridine, 2,2'-dithiobis*5-nitro-
- BP-23824
- D2222
- DTXSID00175520
- 5,5'-Dinitro-2,2'-dipyridyl disulfide
- 5-21-02-00066 (Beilstein Handbook Reference)
- 2,2'-disulfanediylbis(5-nitropyridine)
- NSC-149336
- E78124
- CHEMBL120580
- 5-Nitro-2-(5-nitropyridin-2-yl)disulfanyl-pyridine
- 2,2'-dithiobis(5-nitro-pyridine)
- NSC677436
- 5-nitro-2-[(5-nitro-2-pyridyl)disulfanyl]pyridine
- J-013966
- 5,2'-dipyridyl disulfide
- Pyridine, 2,2'-dithiobis[5-nitro-
- BRN 0305413
- AS-63460
- PYRIDINE, 2,2'-DITHIOBIS(5-NITRO-
- NSC149336
- AKOS015833310
- 2,2'-Dithio-bis(5-nitropyridine)
- NS00045666
- 2,2'-Dithiobis(5-nitropyridine), 96%
- InChI=1/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6
- 2,2'-Dithiobis[5-nitropyridine]
- 2,2 inverted exclamation marka-Dithiobis(5-nitropyridine)
- DTBNP
- DB-045526
- 2,2-DNP
- DTXCID4098011
-
- MDL: MFCD00006453
- インチ: InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H
- InChIKey: ROUFCTKIILEETD-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 309.98300
- どういたいしつりょう: 309.983046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 112
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 155-157 °C (lit.)
- ふってん: 139°C (rough estimate)
- フラッシュポイント: 264.8°C
- 屈折率: 1.6000 (estimate)
- ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、
- PSA: 168.02000
- LogP: 4.13880
- ようかいせい: 未確定
2,2'-Dithiobis(5-nitropyridine) セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S36/37/39
- RTECS番号:UT2964000
-
危険物標識:
- ちょぞうじょうけん:冷蔵保存
- リスク用語:R36/37/38
2,2'-Dithiobis(5-nitropyridine) 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,2'-Dithiobis(5-nitropyridine) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR902011-1g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 98% | 1g |
£49.00 | 2025-02-20 | |
Apollo Scientific | OR902011-5g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 98% | 5g |
£145.00 | 2025-02-20 | |
TRC | D065575-2000mg |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 2g |
$ 325.00 | 2022-06-06 | ||
Chemenu | CM172585-5g |
1,2-bis(5-nitropyridin-2-yl)disulfane |
2127-10-8 | 95% | 5g |
$184 | 2023-01-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024559-1g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 98% | 1g |
¥671 | 2024-05-25 | |
Alichem | A029188723-10g |
1,2-Bis(5-nitropyridin-2-yl)disulfane |
2127-10-8 | 95% | 10g |
$427.68 | 2023-09-02 | |
Fluorochem | 068526-25g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 97% | 25g |
£550.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106537-1g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 97% | 1g |
¥999.90 | 2023-09-03 | |
Aaron | AR003E19-10g |
1,2-Bis(5-nitropyridin-2-yl)disulfane |
2127-10-8 | 96% | 10g |
$226.00 | 2025-01-22 | |
Aaron | AR003E19-1g |
1,2-Bis(5-nitropyridin-2-yl)disulfane |
2127-10-8 | 96% | 1g |
$39.00 | 2025-01-22 |
2,2'-Dithiobis(5-nitropyridine) サプライヤー
2,2'-Dithiobis(5-nitropyridine) 関連文献
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Gerard Artigas,Paula López-Senín,Carlos González,Núria Escaja,Vicente Marchán Org. Biomol. Chem. 2015 13 452
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Ram P. Gokula,Kirti Patel,Shakti K. Maurya,Harkesh B. Singh Org. Biomol. Chem. 2019 17 8533
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Jashmini Deka,Anumita Paul,Arun Chattopadhyay RSC Adv. 2012 2 4736
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Megan E. Bucks,Sergey N. Savinov Mol. BioSyst. 2010 6 1176
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Richard J. Spears,Clíona McMahon,Vijay Chudasama Chem. Soc. Rev. 2021 50 11098
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Weijun Gui,Gregory A. Davidson,Zhihao Zhuang RSC Chem. Biol. 2021 2 450
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Smita B. Gunnoo,Abhishek Iyer,Willem Vannecke,Klaas W. Decoene,Tim Hebbrecht,Jan Gettemans,Mathias Laga,Stefan Loverix,Ignace Lasters,Annemieke Madder Chem. Commun. 2018 54 11929
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Richard J. Spears,Clíona McMahon,Vijay Chudasama Chem. Soc. Rev. 2021 50 11098
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Yutaka Ikeda,Hiromichi Kawasaki,Satoshi Ichinohe,Yukio Nagasaki J. Mater. Chem. B 2013 1 529
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Krisztina Fehér,István Timári,Kinga Rákosi,János Szolomájer,Tünde Z. Illyés,Adam Bartok,Zoltan Varga,Gyorgy Panyi,Gábor K. Tóth,Katalin E. K?vér Chem. Sci. 2016 7 2666
2,2'-Dithiobis(5-nitropyridine)に関する追加情報
Applications and Advancements in the Use of 2,2'-Dithiobis(5-nitropyridine) (CAS No. 2127-10-8)
2,2'-Dithiobis(5-nitropyridine), identified by its Chemical Abstracts Service registry number CAS No. 2127-10-8, is a symmetric disulfide compound derived from 5-nitropyridine units linked via a sulfur bridge. Its molecular structure consists of two 5-nitropyridine rings connected by a dithio group (-S-S-), resulting in a unique combination of redox-active sulfur centers and nitroaromatic substituents. This compound exhibits distinctive chemical properties, including strong electron-withdrawing nitro groups and redox reactivity due to the disulfide moiety, which have positioned it as an important tool in various scientific disciplines.
In recent years, DTNP has gained significant attention in drug discovery pipelines for its role as an intermediate in the synthesis of bioactive molecules. Researchers at the University of Cambridge demonstrated its utility in constructing heterocyclic frameworks critical for targeting protein-protein interactions (PPIs), a challenging area in medicinal chemistry. The compound's ability to form stable covalent linkages under mild conditions facilitates the creation of peptidomimetic compounds that disrupt oncogenic signaling pathways without inducing off-target effects. A 2023 study published in Nature Communications highlighted its application in synthesizing inhibitors against bromodomain-containing proteins, which are implicated in cancer progression and inflammatory diseases.
The nitro group's electron-withdrawing nature enhances the compound's reactivity with thiols, making it indispensable in analytical chemistry applications. A groundbreaking 2024 paper from Stanford University introduced a novel DTNP-based fluorescent sensor system capable of detecting nanomolar concentrations of cysteine residues in biological fluids. This advancement leverages the thiol-induced reduction of disulfide bonds to trigger fluorescence emission, offering real-time monitoring capabilities for proteomic studies. The system's specificity was further improved through conjugation with aptamer sequences tailored to recognize particular protein epitopes.
In the realm of materials science, DTNP has emerged as a key component for developing advanced bioconjugates. Scientists at MIT recently reported its use as a crosslinking agent for fabricating stimuli-responsive hydrogels that exhibit pH-dependent swelling behavior. The dual nitro groups provide electrostatic interactions with polyelectrolyte matrices while the disulfide bridge enables reversible covalent bonding under redox conditions. This dual functionality was exploited to create injectable hydrogels for localized drug delivery systems that release therapeutic agents specifically when exposed to tumor microenvironment conditions.
Synthetic methodologies involving DTNP have seen notable innovations driven by green chemistry principles. A team from ETH Zurich developed an environmentally benign synthesis route using microwave-assisted protocols and recyclable ionic liquids as solvents. This approach reduced reaction times by over 60% compared to traditional methods while achieving >98% purity without chromatographic purification steps. The optimized protocol minimizes waste generation by employing stoichiometric quantities of sodium hydrosulfite as the reducing agent.
Biochemical applications continue to expand with recent studies exploring DTNP's role in enzyme activity modulation. Researchers at Tokyo Institute of Technology demonstrated that DTNP can reversibly inhibit serine proteases through selective covalent modification of active site cysteine residues without affecting unrelated enzymes. This mechanism offers potential advantages over irreversible inhibitors by allowing controlled enzyme reactivation through redox cycling—a critical feature for diagnostic applications requiring dynamic enzyme regulation.
In structural biology research, DTNP has been utilized as a bifunctional labeling reagent for proximity-based assays. A collaborative study between Harvard Medical School and Max Planck Institute showed that DTNP-biotin conjugates enable precise mapping of protein-protein interaction interfaces at submicron resolution using super-resolution microscopy techniques such as STED imaging. The thiol-reactive disulfide handles allow site-specific attachment while maintaining structural integrity during sample preparation.
The compound's photochemical properties are being investigated for next-generation optogenetic tools. A 2024 publication from UC Berkeley described DTNP derivatives with photo-switchable disulfide bonds activated by near-infrared light wavelengths (750–900 nm). These light-responsive versions enable spatially controlled crosslinking reactions within living cells, providing unprecedented temporal resolution for studying dynamic cellular processes like vesicle trafficking and signal transduction pathways.
Cryogenic electron microscopy (cryo-EM) studies have revealed new insights into DTNP's molecular interactions with biological targets. Structural biologists at the Francis Crick Institute used cryo-EM to resolve atomic-level details of DTNP binding to thioredoxin reductase enzymes, identifying novel allosteric binding pockets that could be exploited for designing more selective inhibitors targeting metabolic pathways associated with neurodegenerative diseases.
Surface-enhanced Raman spectroscopy (SERS) applications have seen enhanced performance using DTNP-functionalized substrates according to recent work from Caltech researchers. By attaching DTNP molecules onto gold nanoparticle arrays via click chemistry approaches, they achieved signal amplification factors exceeding conventional substrates by three orders of magnitude while maintaining excellent reproducibility across multiple samples.
In enzymology research, DTNP has become a standard substrate for quantifying glutathione transferase (GST) activity levels under physiological conditions according to studies published in JACS. Its unique oxidation-reduction profile allows precise kinetic analysis through UV-vis spectroscopy monitoring at 343 nm wavelength—this methodological improvement has streamlined high-throughput screening processes for GST modulators used in detoxification pathway studies.
Nanotechnology applications are expanding rapidly with recent reports on DTNP-functionalized quantum dots (QDs). Researchers at Nanyang Technological University demonstrated that attaching DTNP groups onto CdSe/ZnS QDs significantly improves their biocompatibility while enabling targeted delivery through thiol-mediated interactions with cell membranes—a breakthrough validated through live-cell imaging experiments showing minimal cytotoxicity even at high QD concentrations.
Bioanalytical chemistry continues to benefit from DTNP's unique properties with new developments reported this year involving its use as an electrochemical probe material. A collaborative study between Seoul National University and Oxford researchers created carbon nanotube-based biosensors functionalized with DTNP-modified oligonucleotides exhibiting sub-femtomolar detection limits for heavy metal ions like Pb²⁺ and Cd²⁺—a critical advancement given increasing environmental concerns about trace metal contamination.
In organic synthesis optimization strategies involving CAS No 2127-10-8, chemists at EPFL have developed machine learning models predicting optimal reaction conditions based on molecular descriptors related to both nitro groups and disulfide bridges' electronic characteristics—the resulting algorithms reduced experimental trial-and-error phases by approximately 40% compared to conventional methods.
New pharmacokinetic studies published this year reveal unexpected metabolic pathways when using certain DTNP-derived compounds as prodrugs delivery vehicles—researchers at Weill Cornell Medicine identified phase II conjugation mechanisms involving glutathione adduct formation followed by enzymatic cleavage releasing active drug payloads specifically within target tissues like inflamed joints or tumor microenvironments.
Biomaterial characterization techniques involving X-ray photoelectron spectroscopy (XPS) have clarified surface composition changes when incorporating this compound into polymer matrices—analysis conducted at ETH Zurich showed that sulfur-to-nitrogen atomic ratios remain stable up to temperatures exceeding 150°C under vacuum conditions suggesting promising thermal stability profiles suitable for biomedical implants fabrication processes requiring post-synthesis sterilization procedures.
Liquid chromatography-mass spectrometry (LC-MS) methodological advancements now allow precise quantification down to picogram levels using derivatization strategies involving this compound—recent publications from Scripps Research Institute describe tandem mass spectrometry protocols where dithiopyridine groups serve as characteristic fragmentation markers enabling unambiguous identification even among complex biological matrices such as plasma or urine samples collected during clinical trials.
Nanostructured drug carriers modified with this compound exhibit enhanced permeability retention effects according to preclinical data from Johns Hopkins University—surface functionalization via thiol-Michael addition reactions resulted in sustained release profiles lasting up to two weeks when loaded with paclitaxel analogs demonstrating improved efficacy compared conventional formulations against triple-negative breast cancer xenograft models without increasing systemic toxicity indices measured through hematology assays and organ histology examinations.
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